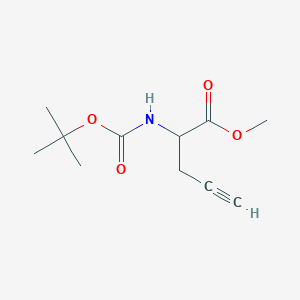
5-(2,6-Dimethylmorpholino)-2-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,6-Dimethylmorpholino)-2-nitrophenol is a chemical compound with the molecular formula C13H18N2O4 It is characterized by the presence of a morpholine ring substituted with two methyl groups at the 2 and 6 positions, a nitro group at the 2 position of the phenol ring, and a hydroxyl group at the 5 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylmorpholino)-2-nitrophenol typically involves the reaction of 2,6-dimethylmorpholine with 2-nitrophenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with 2,6-dimethylmorpholine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(2,6-Dimethylmorpholino)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Quinone derivatives.
Substitution: Halogenated or other substituted phenol derivatives.
科学研究应用
5-(2,6-Dimethylmorpholino)-2-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(2,6-Dimethylmorpholino)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog lacking the nitro and phenol groups.
2-Nitrophenol: Lacks the morpholine ring and methyl substitutions.
5-Nitro-2-methylphenol: Similar structure but with different substitution patterns.
Uniqueness
5-(2,6-Dimethylmorpholino)-2-nitrophenol is unique due to the combination of the morpholine ring, nitro group, and phenol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-2-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-6-13(7-9(2)18-8)10-3-4-11(14(16)17)12(15)5-10/h3-5,8-9,15H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOLNVZXOIJBKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379055 |
Source


|
| Record name | 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-20-3 |
Source


|
| Record name | 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)
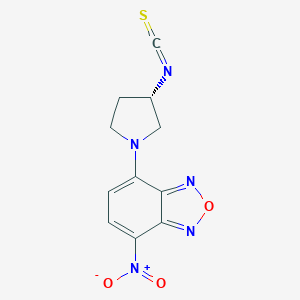
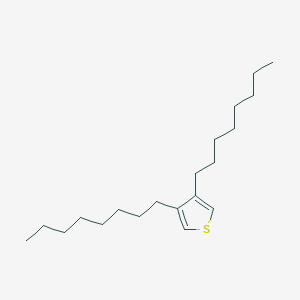
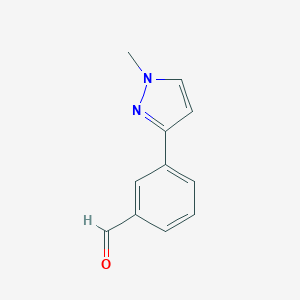

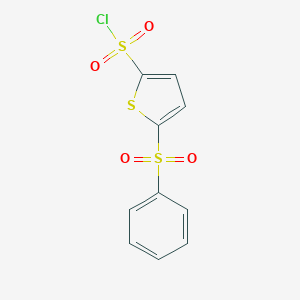
![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)

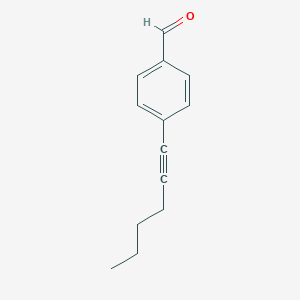
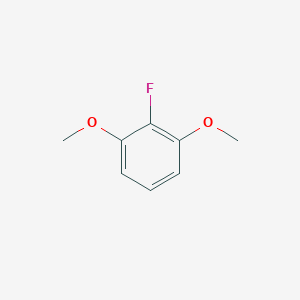
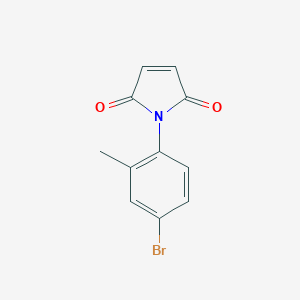
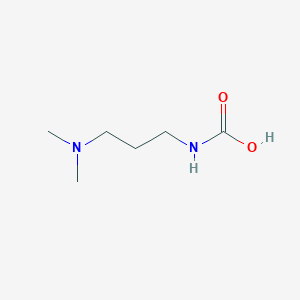
![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)
